
isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate, also known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is not yet fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the migration of immune cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is its potential therapeutic applications in the treatment of inflammatory diseases. It has also been found to have low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate. One potential direction is to investigate its potential applications in the treatment of other diseases such as cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, future research could focus on developing more efficient synthesis methods for isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate to make it more readily available for laboratory experiments.
In conclusion, isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 6-bromo-3-chlorobenzothiophene-2-carboxylic acid with isopropyl alcohol in the presence of a catalyst. The reaction is then followed by the addition of thionyl chloride, which leads to the formation of the final product.
Wissenschaftliche Forschungsanwendungen
Isopropyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties and has shown promising results in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
propan-2-yl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO2S/c1-6(2)16-12(15)11-10(14)8-4-3-7(13)5-9(8)17-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJABVVQXSVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
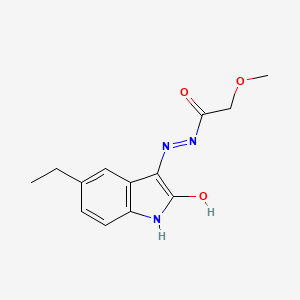


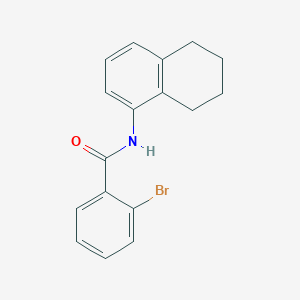
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)
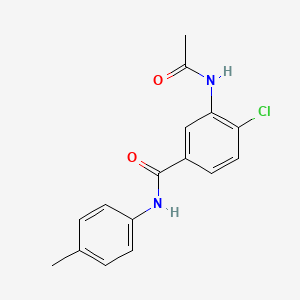

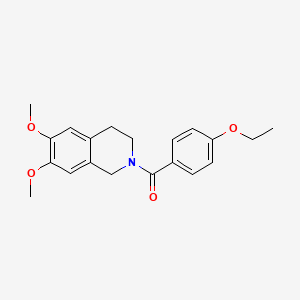
![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
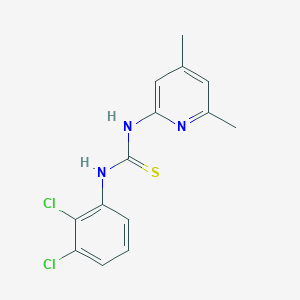
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)